4,6-Dibromophthalazin-1(2H)-one
Description
4,6-Dibromophthalazin-1(2H)-one (CAS: 2750149-30-3) is a brominated phthalazinone derivative characterized by two bromine atoms at positions 4 and 6 of the heterocyclic ring. The bromine substituents in this compound likely enhance its electrophilicity and influence intermolecular interactions, such as halogen bonding, which can affect crystallization and reactivity .
Properties
Molecular Formula |
C8H4Br2N2O |
|---|---|
Molecular Weight |
303.94 g/mol |
IUPAC Name |
4,6-dibromo-2H-phthalazin-1-one |
InChI |
InChI=1S/C8H4Br2N2O/c9-4-1-2-5-6(3-4)7(10)11-12-8(5)13/h1-3H,(H,12,13) |
InChI Key |
SDFRAUYZUAXMGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NNC2=O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromophthalazin-1(2H)-one typically involves the bromination of phthalazinone. One common method is the reaction of phthalazinone with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 6 positions of the phthalazinone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, solvent, and bromine concentration, are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,6-Dibromophthalazin-1(2H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace bromine atoms with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phthalazinone derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
4,6-Dibromophthalazin-1(2H)-one has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,6-Dibromophthalazin-1(2H)-one and its derivatives involves interactions with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form halogen bonds with target molecules, influencing their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Crystallographic Differences
Key Compounds for Comparison:
4-(4-Methyl-phenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one (CAS: Not provided; Molecular formula: C₁₈H₁₄N₂O) Substituents: A 4-methylphenyl group and a propargyl chain. Crystal Structure: Exhibits a dihedral angle of 53.93° between the phthalazinone and methylphenyl rings. Molecules form chains via C–H⋯O hydrogen bonds and layers via π-π interactions (centroid distance: 3.6990 Å) .
4,6-Dibromonicotinonitrile (CAS: 1369827-48-4; 3 suppliers) Substituents: Bromine atoms at positions 4 and 6, with a nitrile group at position 3 of the pyridine ring.
4,6-Dibromopicolinaldehyde (CAS: Not provided; 5 suppliers) Substituents: Bromine atoms and an aldehyde group on a pyridine ring. Contrast: The aldehyde functionality offers a reactive site for condensation reactions, unlike the ketone group in phthalazinones .
Intermolecular Interactions and Reactivity
- Halogen Bonding: Bromine substituents in 4,6-Dibromophthalazin-1(2H)-one may engage in halogen bonding, a feature absent in non-brominated analogs like the methylphenyl-propargyl derivative .
- Hydrogen Bonding: The propargyl-substituted phthalazinone forms C–H⋯O hydrogen bonds, while brominated analogs might prioritize Br⋯N or Br⋯O interactions .
- Reactivity : Bromine atoms facilitate palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), whereas nitrile or aldehyde groups enable nucleophilic additions or condensations .
Biological Activity
4,6-Dibromophthalazin-1(2H)-one is a brominated derivative of phthalazinone, characterized by its unique molecular structure and potential biological activities. The compound has garnered attention for its interactions with various biological targets, leading to investigations into its pharmacological properties, particularly in the fields of antimicrobial and anticancer research.
The molecular formula of this compound is , with a molecular weight of 303.94 g/mol. The compound's structure includes two bromine atoms located at the 4 and 6 positions on the phthalazinone ring, which enhances its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C8H4Br2N2O |
| Molecular Weight | 303.94 g/mol |
| IUPAC Name | 4,6-dibromo-2H-phthalazin-1-one |
| InChI | InChI=1S/C8H4Br2N2O/c9-4-1-2-5-6(3-4)7(10)11-12-8(5)13/h1-3H,(H,12,13) |
| InChI Key | SDFRAUYZUAXMGT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1Br)C(=NNC2=O)Br |
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The bromine atoms can form halogen bonds with target molecules, influencing their activity and function. This mechanism is crucial for its potential applications in treating diseases related to inflammatory pathways and microbial infections.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown effectiveness against various pathogens including bacteria such as Staphylococcus aureus and fungi like Candida albicans. The compound's mechanism involves disrupting cellular processes in these microorganisms.
Anticancer Potential
In the realm of oncology, the compound has been investigated for its anticancer properties. Preclinical studies suggest that it may inhibit cell proliferation in cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. This activity is linked to its interaction with specific signaling pathways involved in tumor growth.
Case Studies
Several case studies have explored the biological effects of this compound:
-
Antimicrobial Efficacy :
A study evaluated the compound's efficacy against Escherichia coli and Pseudomonas aeruginosa, revealing a minimum inhibitory concentration (MIC) that suggests potential as a therapeutic agent in treating bacterial infections. -
Cancer Cell Line Study :
In vitro experiments conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as an anticancer drug candidate. -
Inflammation Modulation :
Research focusing on the NLRP3 inflammasome pathway highlighted the compound's ability to modulate inflammatory responses, which could be beneficial in conditions like autoimmune diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
